![molecular formula C12H13N3O3S2 B14266260 N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide CAS No. 140859-80-9](/img/structure/B14266260.png)
N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide is a chemical compound that features a thiophene ring substituted with a formylhydrazinyl group and a sulfonamide group attached to a methylbenzene moiety
準備方法
The synthesis of N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide typically involves the condensation of thiophene derivatives with formylhydrazine and sulfonamide precursors. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.
化学反応の分析
N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The formylhydrazinyl group can be reduced to hydrazine derivatives using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease processes. The formylhydrazinyl group can form covalent bonds with target proteins, while the sulfonamide group can enhance binding affinity and specificity.
類似化合物との比較
Similar compounds to N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide include:
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide: This compound also features a thiophene ring and has shown potential as a 5-lipoxygenase inhibitor.
Thiophene-based Drugs: Compounds like suprofen and articaine, which have thiophene frameworks, are used as nonsteroidal anti-inflammatory drugs and dental anesthetics, respectively.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
140859-80-9 |
|---|---|
分子式 |
C12H13N3O3S2 |
分子量 |
311.4 g/mol |
IUPAC名 |
N-[[5-[(4-methylphenyl)sulfonylamino]thiophen-2-yl]amino]formamide |
InChI |
InChI=1S/C12H13N3O3S2/c1-9-2-4-10(5-3-9)20(17,18)15-12-7-6-11(19-12)14-13-8-16/h2-8,14-15H,1H3,(H,13,16) |
InChIキー |
ASMZLCXJLCCAGC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(S2)NNC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14266181.png)
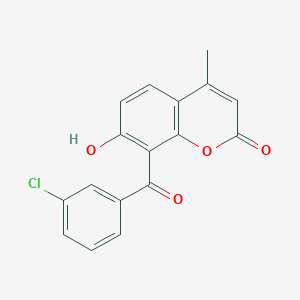
![Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]-](/img/structure/B14266195.png)
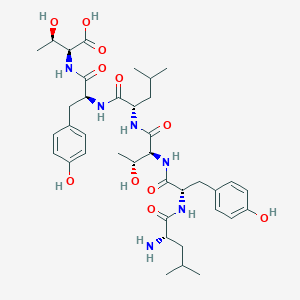
![4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14266207.png)
![2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14266214.png)
![6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione](/img/structure/B14266236.png)
![N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide](/img/structure/B14266240.png)
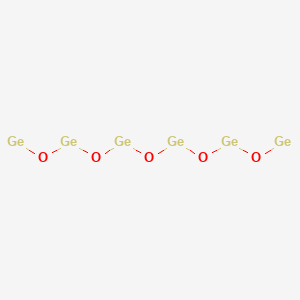
![N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride](/img/structure/B14266250.png)
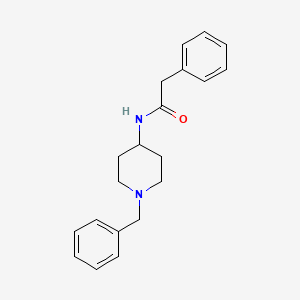
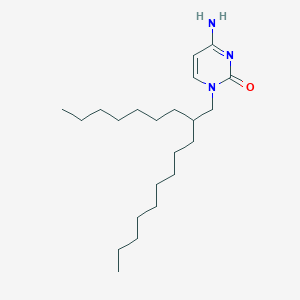
![[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B14266274.png)
![4-[(1,3-Dioxolan-4-yl)methyl]morpholine](/img/structure/B14266286.png)
